molecular formula C15H21Cl2N B12601424 2,4-Dichloro-N-(non-1-en-4-yl)aniline CAS No. 905909-01-5

2,4-Dichloro-N-(non-1-en-4-yl)aniline

Cat. No.: B12601424
CAS No.: 905909-01-5
M. Wt: 286.2 g/mol
InChI Key: AJCSELYTONMRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-(non-1-en-4-yl)aniline is a chemical compound known for its unique structure and properties. It is part of the aniline family, characterized by the presence of a benzene ring attached to an amino group. The compound is distinguished by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring and a non-1-en-4-yl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(non-1-en-4-yl)aniline typically involves the chlorination of aniline derivatives. One common method is the reaction of 2,4-dichloroaniline with non-1-en-4-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The starting material, 2,4-dichloroaniline, is reacted with non-1-en-4-yl chloride in a continuous flow reactor. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(non-1-en-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

2,4-Dichloro-N-(non-1-en-4-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(non-1-en-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Similar structure but lacks the non-1-en-4-yl group.

    2,4-Dichlorobenzenamine: Another related compound with similar properties.

    2,4-Dichlorophenylamine: Shares the dichloro substitution pattern on the benzene ring.

Uniqueness

2,4-Dichloro-N-(non-1-en-4-yl)aniline is unique due to the presence of the non-1-en-4-yl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

905909-01-5

Molecular Formula

C15H21Cl2N

Molecular Weight

286.2 g/mol

IUPAC Name

2,4-dichloro-N-non-1-en-4-ylaniline

InChI

InChI=1S/C15H21Cl2N/c1-3-5-6-8-13(7-4-2)18-15-10-9-12(16)11-14(15)17/h4,9-11,13,18H,2-3,5-8H2,1H3

InChI Key

AJCSELYTONMRFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC=C)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.